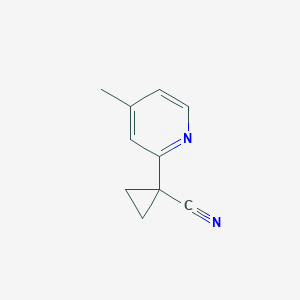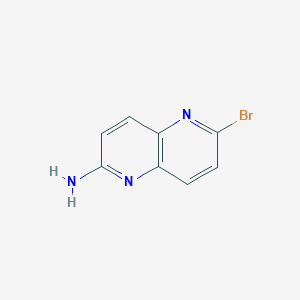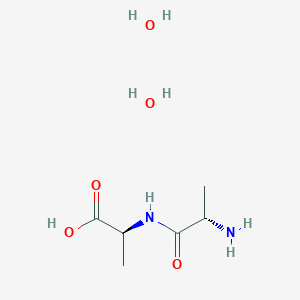
(S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate is a chiral amino acid derivative. This compound is notable for its role in peptide synthesis and its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of two stereocenters in its structure makes it an interesting subject for stereochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate typically involves the coupling of (S)-2-aminopropanoic acid with (S)-2-aminopropanoic acid under specific reaction conditions. The process often employs peptide coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and catalysts like 1-hydroxybenzotriazole to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dimethylformamide or dichloromethane at low temperatures to maintain the stereochemical integrity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve automated peptide synthesizers that allow for precise control over reaction conditions and yield optimization. The use of solid-phase peptide synthesis techniques can also be employed to streamline the production process and enhance the purity of the final product.
化学反応の分析
Types of Reactions
(S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide bond can be reduced to yield the corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oximes, nitriles, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
(S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in protein structure and function, as well as its potential as a biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of (S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets through competitive or non-competitive binding. The pathways involved often include signal transduction cascades and metabolic processes that are crucial for cellular function and homeostasis.
類似化合物との比較
Similar Compounds
- (S)-2-Amino-3-(4-ethoxyphenyl)propanoic acid
- (S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid
- (S)-2-Amino-3-(4-methylphenyl)propanoic acid
Uniqueness
(S)-2-((S)-2-Aminopropanamido)propanoic acid dihydrate is unique due to its dual stereocenters, which confer specific stereochemical properties that are not present in simpler amino acid derivatives. This makes it particularly valuable in the study of stereochemistry and its effects on biological activity and chemical reactivity.
特性
分子式 |
C6H16N2O5 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;dihydrate |
InChI |
InChI=1S/C6H12N2O3.2H2O/c1-3(7)5(9)8-4(2)6(10)11;;/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);2*1H2/t3-,4-;;/m0../s1 |
InChIキー |
PUPIFJLJMUYLSC-RGVONZFCSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)N.O.O |
正規SMILES |
CC(C(=O)NC(C)C(=O)O)N.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium](/img/structure/B13114050.png)
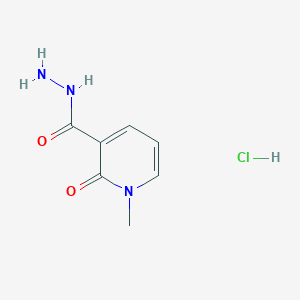
![1-[4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine](/img/structure/B13114056.png)
![pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13114061.png)
![1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13114072.png)

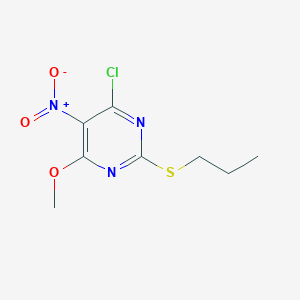
![(1S)-7-Chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13114090.png)
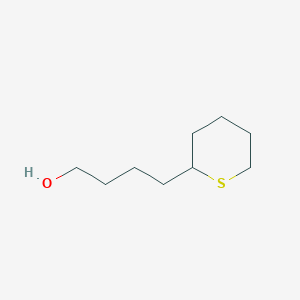


![9,12-Octadecadienoicacid(9Z,12Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13114108.png)
